Asc-JM-17

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

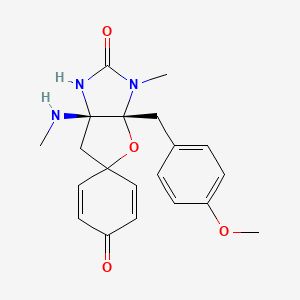

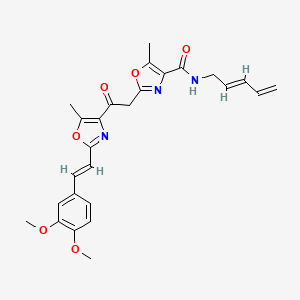

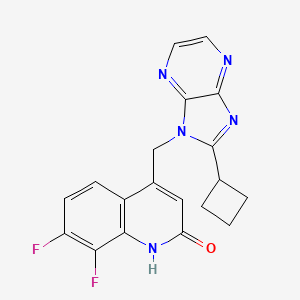

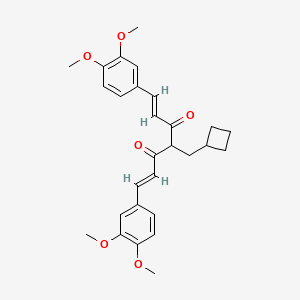

ASC-JM-17 is a small molecule activator of both nuclear factor erythroid 2-related factor 1 (Nrf1) and nuclear factor erythroid 2-related factor 2 (Nrf2) proteins. It acts on Nrf1, Nrf2, and heat shock factor 1 (Hsf1) to increase the expression of proteasome subunits, antioxidant enzymes, and molecular chaperones. This compound has shown potential in ameliorating the toxicity of mutant androgen receptors responsible for spinal and bulbar muscular atrophy in cell, fly, and mouse models .

Preparation Methods

The synthetic route for ASC-JM-17 involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials, including 3,4-dimethoxybenzaldehyde and cyclobutylmethyl ketone.

Condensation Reaction: The initial step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and cyclobutylmethyl ketone in the presence of a base such as sodium hydroxide to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the core structure of this compound.

Functional Group Modifications: Subsequent steps involve functional group modifications to introduce the desired substituents, including methoxy groups and double bonds.

Chemical Reactions Analysis

ASC-JM-17 undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, using reagents such as alkyl halides or acyl chlorides.

Hydrolysis: Hydrolysis reactions can be carried out under acidic or basic conditions to cleave specific bonds within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the core structure of this compound.

Scientific Research Applications

ASC-JM-17 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the activation of Nrf1 and Nrf2 pathways and their role in cellular protection mechanisms.

Biology: this compound is used in biological studies to investigate its effects on cellular stress responses, including the expression of proteasome subunits, antioxidant enzymes, and molecular chaperones.

Medicine: The compound has potential therapeutic applications in treating diseases associated with oxidative stress and protein misfolding, such as spinal and bulbar muscular atrophy.

Industry: this compound can be used in the development of new drugs and therapeutic agents targeting Nrf1 and Nrf2 pathways.

Mechanism of Action

ASC-JM-17 exerts its effects by activating Nrf1 and Nrf2 proteins, which are transcription factors involved in the cellular response to oxidative stress. Upon activation, Nrf1 and Nrf2 translocate to the nucleus and bind to antioxidant response elements in the promoter regions of target genes. This leads to the increased expression of genes encoding proteasome subunits, antioxidant enzymes, and molecular chaperones, which help protect cells from oxidative damage and maintain protein homeostasis .

Comparison with Similar Compounds

ASC-JM-17 is unique in its ability to activate both Nrf1 and Nrf2 proteins simultaneously. Similar compounds include:

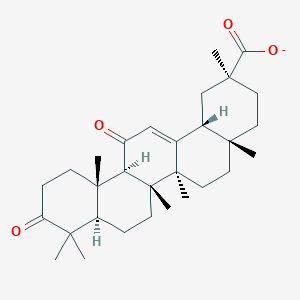

Sulforaphane: A naturally occurring compound found in cruciferous vegetables that activates Nrf2 but not Nrf1.

Bardoxolone methyl: A synthetic triterpenoid that activates Nrf2 and has shown potential in treating chronic kidney disease.

Dimethyl fumarate: An Nrf2 activator used in the treatment of multiple sclerosis.

Compared to these compounds, this compound’s dual activation of Nrf1 and Nrf2 makes it a valuable tool for studying the combined effects of these pathways and their potential therapeutic applications.

Properties

CAS No. |

1039760-91-2 |

|---|---|

Molecular Formula |

C28H32O6 |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

(1E,6E)-4-(cyclobutylmethyl)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione |

InChI |

InChI=1S/C28H32O6/c1-31-25-14-10-20(17-27(25)33-3)8-12-23(29)22(16-19-6-5-7-19)24(30)13-9-21-11-15-26(32-2)28(18-21)34-4/h8-15,17-19,22H,5-7,16H2,1-4H3/b12-8+,13-9+ |

InChI Key |

PJOSHEDKRPRCAE-QHKWOANTSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C(CC2CCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)CC3CCC3)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C(CC2CCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC |

Synonyms |

4-(cyclobutylmethyl)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one ASC-JM17 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(8-[5]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1264122.png)

![1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine](/img/structure/B1264133.png)